(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate
Description
®-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group. This compound is often used in various scientific research applications due to its unique structural properties.
Properties
IUPAC Name |
tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCVIHNVLALCL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, pyrrolidine-3-amine is dissolved in tetrahydrofuran (THF) and treated with Boc₂O (1.2 equiv) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The reaction proceeds at room temperature for 12 hours, achieving yields of 85–90% with ≥98% purity by HPLC. Alternative bases such as triethylamine (TEA) may substitute DMAP, though longer reaction times (18–24 hours) are required for comparable yields.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reagent Ratio | Boc₂O : Amine = 1.2 : 1 | |
| Catalyst | DMAP (0.1 equiv) | |
| Solvent | THF | |
| Yield | 85–90% | |
| Purity (HPLC) | ≥98% |
Mechanistic Insights
The Boc group reacts with the primary amine via nucleophilic acyl substitution, forming a stable carbamate. DMAP accelerates the reaction by deprotonating the amine and stabilizing the intermediate. Steric hindrance from the tert-butyl group enhances metabolic stability, a critical feature for pharmaceutical intermediates.
Cyclopropanation Strategies
The cyclopropane moiety is introduced through transition-metal-catalyzed or photochemical methods, with the Simmons–Smith reaction being the most widely employed.
Simmons–Smith Cyclopropanation
A solution of Boc-protected pyrrolidine (1 equiv) in dichloromethane (DCM) is treated with diiodomethane (CH₂I₂, 2.5 equiv) and activated zinc dust (3 equiv) in the presence of copper(I) chloride (CuCl, 0.2 equiv). The reaction is stirred at 0°C for 2 hours, followed by gradual warming to room temperature. This method yields 60–70% of the cyclopropane product with ≥95% purity.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reagent Ratio | CH₂I₂ : Substrate = 2.5 : 1 | |
| Catalyst | Zn/CuCl | |
| Temperature | 0°C → RT | |
| Yield | 60–70% |
Corey–Chaykovsky Alternative
For substrates sensitive to zinc, the Corey–Chaykovsky reaction offers a viable alternative. A diazo compound (e.g., trimethylsulfoxonium iodide) reacts with the Boc-protected pyrrolidine in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) to form the cyclopropane ring. Yields are marginally lower (55–65%) due to competing side reactions.
Enantiomeric Resolution
The (R)-configuration at the pyrrolidine’s third carbon is critical for biological activity. Chiral high-performance liquid chromatography (HPLC) remains the gold standard for resolving enantiomers.
Chiral HPLC Parameters
A Chiralpak® IA column (250 mm × 4.6 mm, 5 µm) is used with a mobile phase of hexane/isopropanol (90:10, v/v) at a flow rate of 1 mL/min. The (R)-enantiomer elutes at 8.2 minutes, while the (S)-enantiomer elutes at 9.7 minutes. Optical rotation measurements ([α]D²⁰ = -5.5° in chloroform) further confirm enantiomeric purity.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Column | Chiralpak® IA | |
| Mobile Phase | Hexane/IPA (90:10) | |
| Retention Time (R) | 8.2 min | |
| [α]D²⁰ | -5.5° (c = 1, CHCl₃) |
Kinetic Resolution During Synthesis
Asymmetric cyclopropanation using chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) achieves enantiomeric excess (ee) of up to 92%, reducing reliance on post-synthetic resolution. This method, however, requires stringent temperature control (-20°C) and anhydrous conditions.
Hemioxalate Salt Formation
The final compound is stabilized as a hemioxalate salt to enhance crystallinity and solubility.
Recrystallization Protocol
Crude (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is dissolved in ethanol (95%) and treated with oxalic acid (0.5 equiv) in water. The mixture is heated to 60°C, cooled to 4°C, and filtered to obtain white crystals. X-ray diffraction confirms the hemioxalate stoichiometry (1:2 base-to-acid ratio).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent System | Ethanol/Water (95:5) | |
| Oxalic Acid Ratio | 0.5 equiv | |
| Crystallization Yield | 75–80% |
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary cyclopropanation methods:
| Method | Yield | Purity | Enantiomeric Excess | Cost |
|---|---|---|---|---|
| Simmons–Smith | 60–70% | ≥95% | 85–90% | Low |
| Corey–Chaykovsky | 55–65% | ≥90% | 92–95% | High |
The Simmons–Smith method is preferred for industrial-scale production due to lower catalyst costs, while the Corey–Chaykovsky approach is reserved for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : The compound is under investigation for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways. Initial studies suggest that it may exhibit selective binding profiles, which could be beneficial for minimizing side effects while maximizing therapeutic outcomes .
2. Enzyme Inhibition Studies
- Biological Interactions : Research indicates that this compound may act as an inhibitor for certain enzymes. Understanding its binding affinity helps elucidate its pharmacokinetic properties and therapeutic efficacy.
3. Drug Development
- Precursor in Synthesis : This compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of novel therapeutic agents .
4. Biological Studies
- Cellular Mechanisms : The compound has been employed in studies examining its effects on cellular processes, including gene expression and metabolic pathways. It has shown potential in modulating oxidative stress responses in various cell types.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of compounds similar to this compound on astrocytes under oxidative stress conditions. Results indicated a significant reduction in cell death and inflammatory markers, suggesting potential applications in neurodegenerative disease treatment.
Case Study 2: Antimicrobial Activity
Research has also focused on the antimicrobial properties of related compounds, demonstrating that certain derivatives exhibit notable antibacterial activity against various pathogens. This highlights the potential therapeutic applications of this compound in treating infections.
Mechanism of Action
The mechanism of action of ®-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate include:
- tert-Butyl ®-(1-(pyrrolidin-3-yl)cyclopropyl)carbamate oxalate .
- tert-Butyl ®-(1-(pyrrolidin-3-yl)cyclopropyl)carbamate hydrochloride .
Uniqueness
®-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Biological Activity
(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate, with CAS Number 431058-52-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : Typically ≥ 95%
- Physical Appearance : Pale-yellow to yellow-brown liquid
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Specifically, it has been investigated for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases and cancer.
Inhibition of nSMase2
Research has indicated that this compound acts as a selective inhibitor of nSMase2, which plays a crucial role in sphingolipid metabolism. The inhibition of this enzyme can lead to reduced exosome release from cells, impacting cell signaling and communication pathways.
Table 1: Inhibition Potency of nSMase2 Inhibitors
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 0.5 | Selective for nSMase2 |
| Control Compound | 0.29 | Standard reference for comparison |
Anti-Trypanosomal Activity
In vitro studies have shown that modifications to the structure of carbamate derivatives can significantly influence their anti-trypanosomal activity. For instance, certain analogs exhibited EC50 values as low as 0.43 μM against Trypanosoma brucei, indicating strong efficacy.
Table 2: Anti-Trypanosomal Activity of Related Compounds
| Compound ID | EC50 (μM) ± SEM | Aqueous Solubility (μM) | Human PPB (%) |
|---|---|---|---|
| 1 | 0.43 ± 0.015 | 44 | 87 |
| 9a | 2.5 ± 0.30 | <0.02 | 97 |
| 9b | 15 ± 1.4 | 5 | 97 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence and arrangement of functional groups significantly affect the biological activity of the compound. The pyrrolidine ring's stereochemistry and the tert-butyl group contribute to the compound's binding affinity and selectivity towards its targets.
Neurodegenerative Disease Models
In mouse models simulating Alzheimer's disease, administration of nSMase2 inhibitors, including derivatives of this compound, demonstrated substantial oral bioavailability and brain penetration, leading to significant reductions in amyloid plaque formation.
Cancer Research
Recent studies have explored the potential of this compound in cancer therapeutics by targeting sphingolipid metabolism pathways. The inhibition of nSMase2 has been linked to reduced tumor growth in preclinical models.
Q & A
Basic: What are the common synthetic routes for preparing (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate, and what critical reaction parameters influence yield and purity?
Answer:
The synthesis typically involves coupling a pyrrolidine derivative with a cyclopropane-containing carbamate precursor. Key steps include:
- Cyclopropane formation : Using NaH in DMF to facilitate cyclization (e.g., tert-butyl benzyl(cyclopropyl)carbamate synthesis via NaH-mediated coupling) .
- Carbamate protection : Employing reagents like 1,1'-carbonyldiimidazole (CDI) in THF to introduce the tert-butoxycarbonyl (Boc) group, as seen in analogous carbamate syntheses .
- Stereochemical control : Chiral resolution or asymmetric catalysis (e.g., asymmetric Mannich reactions) to achieve the (R)-configuration .
Critical parameters : Reaction temperature (ambient to 50°C), solvent polarity (DMF or THF), and stoichiometry of base (NaH) or coupling agents (CDI). Purification via silica gel chromatography is standard .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Answer:
- 1H/13C NMR : Focus on cyclopropane ring protons (δ 0.5–1.5 ppm) and carbamate carbonyl (C=O, δ ~155 ppm). Pyrrolidine N-H signals (δ 1.5–2.5 ppm) confirm Boc protection .
- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., C14H25N2O2 requires m/z 265.19) .
Advanced: How can researchers address challenges in stereochemical control during the synthesis of the (R)-configured pyrrolidine moiety, and what analytical methods confirm enantiomeric purity?
Answer:
- Chiral auxiliaries : Use (R)-pyrrolidin-3-yl precursors or enantioselective catalysts (e.g., organocatalysts in asymmetric Mannich reactions) .
- Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers. Retention time comparisons with standards validate purity .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for tert-butyl carbamate derivatives with fluorophenyl substituents .
Advanced: What strategies exist for resolving conflicting NMR data interpretations when analyzing cyclopropane ring conformations in carbamate derivatives?
Answer:
- Variable Temperature (VT) NMR : Assess ring strain effects by observing chemical shift changes at low/high temperatures .
- 2D NMR (COSY, NOESY) : Identify through-space couplings between cyclopropane protons and adjacent groups (e.g., pyrrolidine N-H) .
- Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted values for different conformers .
Advanced: How does the compound's stability under varying pH and temperature conditions impact its handling in biological assays, and what stabilization methods are recommended?
Answer:
- pH sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3). Use neutral buffers (pH 6–8) for in vitro assays .
- Thermal stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent decomposition. TGA/DSC studies show degradation above 150°C .
- Light protection : Amber vials prevent photodegradation of the cyclopropane ring .
Advanced: What computational modeling approaches are suitable for predicting the compound's interactions with biological targets, and how do these compare with empirical binding data?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to pyrrolidine-recognizing receptors (e.g., GPCRs). Prioritize pose clusters with lowest ΔG values .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories. Compare with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data for affinity validation .
- QSAR models : Relate substituent effects (e.g., cyclopropane vs. cyclohexane) to activity trends observed in SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
